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Compound of Interest

Compound Name: Falcarinolone

Cat. No.: B12367220

Introduction

Falcarinolone, with the chemical formula C17H2202 and IUPAC name (92)-8-
hydroxyheptadeca-1,9-dien-4,6-diyn-3-one, is a polyacetylene found in various plants of the
Apiaceae family, such as parsley (Petroselinum crispum) and parsnip (Pastinaca sativa).[1]
Polyacetylenes are a class of natural products known for their diverse biological activities. The
precise structural characterization of these compounds is crucial for understanding their
bioactivity and potential applications in drug development. Nuclear Magnetic Resonance
(NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of
complex organic molecules like falcarinolone. This document provides a detailed overview of
the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the
structural determination of falcarinolone.

While a complete, publicly available, and formally assigned NMR dataset for falcarinolone is
not readily found in the literature, this document outlines the general methodology and
expected spectral features based on the known structure of falcarinolone and data from
closely related polyacetylenes. The protocols provided are based on standard NMR practices
for the analysis of natural products.

Molecular Structure of Falcarinolone

The structure of falcarinolone contains several key functional groups and structural motifs that
can be identified using NMR spectroscopy:
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A Ci7 aliphatic chain

A conjugated system of two carbon-carbon triple bonds (a diyne)

A carbon-carbon double bond with Z-configuration

An a,B-unsaturated ketone

A secondary alcohol

Data Presentation: Expected NMR Spectral Data

The following tables summarize the expected *H and 3C NMR chemical shifts for
falcarinolone based on its chemical structure and general values for similar functional groups.
These are predictive values and would need to be confirmed with experimental data.

Table 1: Predicted *H NMR Data for Falcarinolone in CDCls

Position Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

1 ~6.4 dd ~17, 10

2 ~6.2 d ~17

2' ~5.9 d ~10

8 ~5.5 m

9 ~5.8 m

10 ~6.1 m

11 ~2.2 m

12-16 ~1.3-14 m

17 ~0.9 t ~7

8-OH Variable brs

Table 2: Predicted 3C NMR Data for Falcarinolone in CDCI3
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Position Predicted Chemical Shift (8, ppm)
1 ~137

2 ~130

3 ~188

4 ~85

5 ~75

6 ~78

7 ~90

8 ~65

9 ~125

10 ~135

11 ~28

12 ~29

13 ~29

14 ~31

15 ~22

16 ~14

17 Not Applicable

Experimental Protocols

1. Sample Preparation

A standardized protocol for the isolation and purification of falcarinolone is essential for
obtaining high-quality NMR spectra.

o Extraction: The plant material (e.g., roots of Petroselinum crispum) is typically macerated
and extracted with a non-polar solvent such as dichloromethane or a mixture of hexane and
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ethyl acetate.

 Purification: The crude extract is subjected to chromatographic separation, often starting with
column chromatography on silica gel. Further purification can be achieved using High-
Performance Liquid Chromatography (HPLC), which is crucial for isolating pure
falcarinolone.

« NMR Sample Preparation:

o A pure sample of falcarinolone (typically 5-10 mg for *H and 3C NMR) is dissolved in
approximately 0.6 mL of a deuterated solvent, most commonly deuterated chloroform
(CDCls).

o The solution is transferred to a 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (& = 0.00 ppm).

2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment of
falcarinolone.

e 1H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides
information on the number of different types of protons, their chemical environment, and their
coupling patterns.

e 13C NMR (Carbon NMR): This experiment provides information on the number of different
types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization
Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CHz,
and CHs groups.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically through two or three bonds. It is crucial for establishing the
connectivity of proton spin systems within the molecule.
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o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with the signals of the carbon atoms to which they are directly attached (one-bond
1H-13C correlation).

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are separated by two or three bonds (long-range *H-13C
correlations). This is vital for connecting the different spin systems and identifying
guaternary carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to
determine the stereochemistry, such as the Z-configuration of the double bond, by
identifying protons that are close to each other in space.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Falcarinolone Structural Elucidation
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Caption: Workflow for the isolation and structural elucidation of falcarinolone.
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Diagram 2: Logic of 2D NMR-based Structural Assignment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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